molecular formula C14H19NO2 B4278183 N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide

N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide

Cat. No.: B4278183
M. Wt: 233.31 g/mol
InChI Key: YNJXDIZTZSIOBS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a 3,5-dimethylphenoxy group attached to the propanamide backbone

Mechanism of Action

The mechanism of action of “N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which this compound is used .

Safety and Hazards

Specific safety and hazard information for “N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide” is not available in the sources I found. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research and applications of “N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide” are not specified in the sources I found. The potential uses of this compound would depend on its physical and chemical properties, as well as its interactions with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide typically involves the following steps:

    Formation of the Cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.

    Preparation of the 3,5-Dimethylphenoxy Intermediate: The 3,5-dimethylphenoxy group is introduced through the reaction of 3,5-dimethylphenol with an appropriate halogenated compound, such as 3-chloropropionyl chloride.

    Coupling Reaction: The final step involves the coupling of cyclopropylamine with the 3,5-dimethylphenoxy intermediate under suitable conditions, such as the presence of a base like triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide
  • N-cyclopropyl-2-(4-methylphenoxy)propanamide
  • N-cyclopropyl-2-(3,5-dichlorophenoxy)propanamide

Uniqueness

N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-6-10(2)8-13(7-9)17-11(3)14(16)15-12-4-5-12/h6-8,11-12H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXDIZTZSIOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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